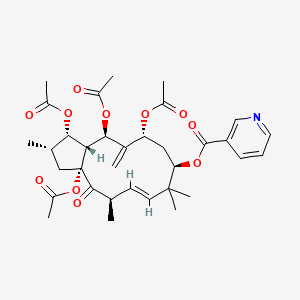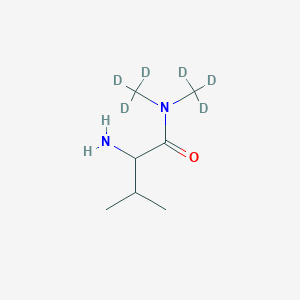
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
Übersicht
Beschreibung
The compound belongs to a class of complex organic molecules, potentially categorized under diterpenes, known for diverse biological activities and chemical properties. Its structure suggests it is a modified jatrophane diterpene with acetoxy, nicotinoyloxy modifications, indicating synthetic derivatization for enhanced activity or stability.
Synthesis Analysis
Synthetic strategies for such complex molecules often involve multi-step organic reactions, starting from simpler precursors progressively built up to the final structure. A relevant example is the synthesis of related diterpenes, where key steps may include conjugate addition, azoalkene formation, and asymmetric olefination, aiming for stereocontrolled assembly of the molecule's core and functional groups (van de Sande & Gais, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by multiple rings and functional groups. For instance, analysis of a related diterpene oligoester revealed a nonplanar configuration with significant angular inclinations between its rings, highlighting the complexity of spatial arrangement in these molecules (Kar et al., 1998).
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective Potential
A study conducted by Pan et al. (2004) explored the activity of macrocyclic jatrophane diterpenes from Euphorbia kansui, including 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. They found that one of the compounds exhibited a specific survival effect on fibroblasts expressing TrkA, a high-affinity receptor for nerve growth factor, indicating potential neuroprotective properties (Pan et al., 2004).
2. Multidrug Resistance Reversal
Research by Hohmann et al. (2003) discovered that certain diterpenoids based on the jatrophane framework, similar to the compound , demonstrated the ability to inhibit the efflux pump activity of tumor cells in a concentration-dependent manner. This suggests their potential role in reversing multidrug resistance in cancer therapy (Hohmann et al., 2003).
3. Antiproliferative and Chemosensitizing Effects
Vasas et al. (2011) identified that jatrophane diterpenes from Euphorbia esula, including compounds similar to 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one, have antiproliferative effects against various cancer cell lines. They also observed potent chemosensitizing properties in overcoming multidrug resistance (Vasas et al., 2011).
4. Biotransformation Properties
The study by Dai et al. (2003) on the biotransformation of polyoxygenated taxanes by Ginkgo cell suspension cultures mentions compounds structurally related to 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. It highlights the substrate specificity and potential for biotechnological applications in the production of novel compounds (Dai et al., 2003).
Wirkmechanismus
Mode of Action
The compound interacts with its targets through specific binding sites, leading to changes in cellular processes. These interactions may involve enzymatic inhibition, modulation of signal transduction pathways, or alteration of gene expression. Further experimental studies are needed to elucidate the precise mechanisms .
Biochemical Pathways
While specific pathways affected by this compound remain unclear, it likely influences cellular signaling cascades, metabolic pathways, or immune responses. Researchers should investigate its impact on relevant pathways to gain deeper insights .
Pharmacokinetics
ADME Properties::Impact on Bioavailability:: The compound’s bioavailability depends on its stability, solubility, and metabolism. Factors like food intake, drug interactions, and individual variations also play a role .
Result of Action
At the molecular level, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one may alter gene expression, protein synthesis, or enzyme activity. Cellular effects could include apoptosis, cell cycle arrest, or immune modulation. Again, more research is needed to confirm these outcomes .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Additionally, the presence of specific ions or other molecules may impact its activity .
Eigenschaften
IUPAC Name |
[(1S,2S,3aR,5R,6E,9R,11R,13R,13aR)-1,3a,11,13-tetraacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4-oxo-2,3,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO11/c1-18-12-13-33(8,9)27(45-32(41)25-11-10-14-35-17-25)15-26(42-21(4)36)20(3)30(44-23(6)38)28-29(43-22(5)37)19(2)16-34(28,31(18)40)46-24(7)39/h10-14,17-19,26-30H,3,15-16H2,1-2,4-9H3/b13-12+/t18-,19+,26-,27-,28-,29+,30+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGHOMTZFCIHDL-JLACXKQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(CC(C(C=CC(C2=O)C)(C)C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H](C[C@H](C(/C=C/[C@H](C2=O)C)(C)C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




